molecular formula C17H19ClFN3O3 B1669078 Ciprofloxacin hydrochloride CAS No. 93107-08-5

Ciprofloxacin hydrochloride

Cat. No.: B1669078
CAS No.: 93107-08-5
M. Wt: 367.8 g/mol
InChI Key: DIOIOSKKIYDRIQ-UHFFFAOYSA-N
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Description

Ciprofloxacin hydrochloride is a monohydrochloride monohydrate salt of ciprofloxacin, a second-generation fluoroquinolone antibiotic. It is widely used to treat various bacterial infections, including those affecting the urinary tract, respiratory tract, skin, and gastrointestinal system. This compound is known for its broad-spectrum antibacterial activity, making it effective against both gram-positive and gram-negative bacteria .

Mechanism of Action

Target of Action

Ciprofloxacin hydrochloride, a second-generation fluoroquinolone, primarily targets bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Ciprofloxacin inhibits DNA synthesis by binding to the proteins that are part of the bacterial cell membrane, allowing the drug to enter the cell . Once inside the cell, it binds to DNA gyrase, decreasing its activity . This interaction inhibits the supercoiling of DNA, a process necessary for DNA replication and transcription, leading to the death of the bacteria .

Biochemical Pathways

Ciprofloxacin affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, ciprofloxacin prevents the supercoiling of DNA and separation of replicated chromosomal DNA . This disruption in the biochemical pathways leads to the cessation of essential cellular processes, resulting in bacterial cell death .

Pharmacokinetics

Ciprofloxacin, when given as an oral tablet, is rapidly and well absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 70% . It is primarily metabolized by CYP1A2, and the primary metabolites, oxociprofloxacin and sulociprofloxacin, make up 3-8% of the total dose each . These metabolites, along with other minor ones, account for 15% of a total oral dose . Ciprofloxacin is excreted mainly through the kidneys .

Result of Action

The primary result of ciprofloxacin’s action is the death of susceptible bacteria . By inhibiting key enzymes and disrupting DNA processes, ciprofloxacin causes bacterial cell death, effectively treating the infection . It’s worth noting that misuse or overuse of ciprofloxacin can lead to antibiotic resistance .

Action Environment

The action of ciprofloxacin can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of the drug . It’s also important to note that ciprofloxacin can have antibiotic influences on microbial respiration, microbial community structure, and microbial catabolic diversity .

Biochemical Analysis

Biochemical Properties

Ciprofloxacin Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to disrupt the balance of the antioxidant system, leading to oxidative damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ciprofloxacin hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . The reaction sequence typically includes acylation, cyclization, and subsequent hydrochloride salt formation .

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow synthesis. This method involves a linear sequence of six chemical reactions in five flow reactors, with sequential offline acidifications and filtrations to afford ciprofloxacin and its hydrochloride salt. The overall yield of this process is approximately 60% .

Chemical Reactions Analysis

Types of Reactions: Ciprofloxacin hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various ciprofloxacin derivatives with modified antibacterial properties .

Comparison with Similar Compounds

Uniqueness: Ciprofloxacin hydrochloride is unique due to its broad-spectrum activity and high efficacy against a wide range of bacterial infections. Its ability to inhibit both DNA gyrase and topoisomerase IV makes it particularly effective in treating infections caused by resistant bacterial strains .

Properties

IUPAC Name

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3.ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;/h7-10,19H,1-6H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOSKKIYDRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1047788
Record name Ciprofloxacin hydrochloride
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Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86483-48-9, 93107-08-5, 86393-32-0
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride (1:?)
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride
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Record name Ciprofloxacin hydrochloride anhydrous
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Record name Ciprofloxacin hydrochloride
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Record name 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
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Record name CIPROFLOXACIN HYDROCHLORIDE ANHYDROUS
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Synthesis routes and methods I

Procedure details

The bandage was placed in a capped vial containing 1 ml of 0.9% NaCl in distilled water at 25° C. After 1 hr of gentle stirring, the aqueous phase was collected and the bandage was placed in a fresh 1 ml portion of 0.9% NaCl. This process was repeated for a total of 24 one hour periods. The following procedure for HPLC analysis of ciprofloxacin was essentially that of Darouiche, R. et al, [J. Inf Dis 162, 1124-1125 (1990)]. The conditions were a Whatman Partisil 50D5-3 (C8) column with a mobile phase of 25 ml 0.5M Bu4NHPO4 made up to 2.5 L with distilled water, pH adjusted to 2.34 with 85% H3PO4, which was added to 278 ml HPLC grade acetonitrile, filtered through a 0.2μ membrane and degassed. The flow rate was 1.5 ml/min at 25° C. with a 500 μl injection loop with detection at 280 nm. Under these conditions ciprofloxacin eluted as a single peak at 9 min. HPLC analysis of the 24 aqueous fractions gave the elution profile shown in Table 2. The data in Table 2 showed that 74% of the initial charge of ciprofloxacin was released in the first 4 hrs and the release of ciprofloxacin in the subsequent 5 to 24 hrs was remarkably constant. This was thought to be due to the gradual release of ciprofloxacin trapped in the cryogel matrix.
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Synthesis routes and methods II

Procedure details

To demonstrate the release of the ciprofloxacin from the cryogel in a simulated body fluid environment, the cryogel/ciprofloxacin disk was immersed in 1.0 ml portions of 0.9% NaCl in distilled water for 1 hour, after which the procedure was repeated. HPLC analyses of the saline extracts for ciprofloxacin were made. The pH of these saline extracts was found to be 5.5. The initial content of ciprofloxacin in the disk was estimated to be 15 mg. The results are shown in Table 9.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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